molecular formula C18H32N2O B5076472 N-[(4-butoxyphenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine

N-[(4-butoxyphenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine

Cat. No.: B5076472
M. Wt: 292.5 g/mol
InChI Key: VLGZCERXIKDULK-UHFFFAOYSA-N
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Description

N-[(4-butoxyphenyl)methyl]-N’,N’-diethyl-N-methylethane-1,2-diamine is an organic compound with a complex structure It is characterized by the presence of a butoxyphenyl group attached to a methyl group, which is further connected to a diethyl and methylethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-butoxyphenyl)methyl]-N’,N’-diethyl-N-methylethane-1,2-diamine typically involves the reaction of 4-butoxybenzyl chloride with N,N-diethyl-N-methylethane-1,2-diamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as distillation or recrystallization are often employed to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

N-[(4-butoxyphenyl)methyl]-N’,N’-diethyl-N-methylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxyphenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents.

Major Products Formed

    Oxidation: Corresponding oxides and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-butoxyphenyl)methyl]-N’,N’-diethyl-N-methylethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-butoxyphenyl)methyl]-N’,N’-diethyl-N-methylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-butoxyphenyl)methyl]-N’,N’-diethylethane-1,2-diamine
  • N-[(4-butoxyphenyl)methyl]-3-ethynylaniline
  • N-(4-butoxyphenyl)-5-methyl-2-pyrazinecarboxamide

Uniqueness

N-[(4-butoxyphenyl)methyl]-N’,N’-diethyl-N-methylethane-1,2-diamine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(4-butoxyphenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O/c1-5-8-15-21-18-11-9-17(10-12-18)16-19(4)13-14-20(6-2)7-3/h9-12H,5-8,13-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGZCERXIKDULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CN(C)CCN(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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